4-Methyl-1,7a-dihydrobenzimidazol-2-one
Description
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
4-methyl-1,7a-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4,6H,1H3,(H,9,11) |
InChI Key |
JVCZMDIPMNJZNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2C1=NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The process initiates with CO insertion into a C–N bond of a methyl-substituted diamine precursor, followed by silane-mediated reduction to form the cyclic urea structure. Key advantages include:
- High yield : 95% isolated yield for unsubstituted analogs.
- Scalability : Demonstrated at 0.1–1.0 mol scales without loss of efficiency.
- Functional group tolerance : Compatible with electron-withdrawing and -donating substituents.
Table 1 summarizes critical reaction parameters:
| Parameter | Value | Source |
|---|---|---|
| Temperature | 100°C | |
| Time | 20 hours | |
| Catalyst | PMHS (4.5 mmol) | |
| Solvent | N-methylpyrrolidinone (NMP) | |
| Yield | 95% |
Post-synthetic modification of the benzimidazolone core enables the introduction of alkyl groups at specific positions. While the 4-methyl substituent is typically incorporated during initial ring formation, demonstrates methods for N-alkylation using bromoalkanes. For instance, treatment of 1,3-dihydro-2H-benzimidazol-2-one with methyl bromide in the presence of a base yields 1-methyl derivatives, though this approach does not directly affect the aromatic methyl group.
Limitations and Workarounds
- Regioselectivity : Direct C-4 methylation via electrophilic aromatic substitution is hindered by the electron-deficient nature of the benzimidazolone ring.
- Indirect strategies : Directed ortho-metalation or cross-coupling reactions may enable late-stage introduction of methyl groups, though these methods remain underdeveloped for this specific compound.
Comparative Analysis of Synthetic Routes
Table 2 evaluates the efficiency of primary methods:
| Method | Yield | Purity | Scalability | Cost | |
|---|---|---|---|---|---|
| Traditional condensation | 80–85% | >95% | High | Low | |
| Cyclocarbonylation | 95% | >98% | Moderate | Medium | |
| N-Alkylation | 31–85% | 90–95% | High | Low |
The cyclocarbonylation route emerges as superior in yield and purity but requires specialized equipment for CO handling. Traditional methods remain preferable for large-scale production due to lower reagent costs and operational simplicity.
Characterization and Analytical Data
Spectroscopic Properties
Thermal Properties
- Melting point: 189–191°C (decomposition observed above 300°C).
- Sublimation: Occurs at 314–315°C under reduced pressure.
Applications and Derivatives
This compound serves as a precursor for fluorescent probes and pharmaceutical intermediates. Its incorporation into fluorescein derivatives, as noted in, enhances photostability while maintaining quantum yield. Recent patents describe its use in kinase inhibitors and antimicrobial agents, though detailed structure-activity relationships remain proprietary.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,7a-dihydrobenzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids or strong acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
4-Methyl-1,7a-dihydrobenzimidazol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1,7a-dihydrobenzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct data on 4-Methyl-1,7a-dihydrobenzimidazol-2-one are absent in the provided evidence, comparisons can be inferred from related compounds such as 4-methyl-1,2-benzoquinone (4MeQ) and 4-methyl-1,1’-biphenyl, which share structural motifs or functional groups.
Reactivity and Functionalization
- 4-Methyl-1,2-benzoquinone (4MeQ): Used as an electrophilic probe in wine analysis, 4MeQ reacts with nucleophiles (e.g., thiols, amines) under acidic conditions, forming stable adducts. This reactivity is leveraged to enhance the detection of low-abundance nucleophiles like glutathione derivatives and peptides via UHPLC-QqTOF-MS . In contrast, the dihydrobenzimidazolone framework of this compound likely exhibits reduced electrophilicity due to its saturated ring system, favoring nucleophilic substitution or tautomerization-dependent reactions.
4-Methyl-1,1’-biphenyl : Synthesized via Suzuki-Miyaura coupling, this compound demonstrates stability under chromatographic conditions (hexanes elution) and serves as a model for aryl-aryl bond formation . The rigid biphenyl scaffold contrasts with the flexible dihydrobenzimidazolone system, which may exhibit conformational adaptability in binding interactions.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4-Methyl-1,7a-dihydrobenzimidazol-2-one, and how can purity be ensured?
- Methodology :
- Step 1 : React precursor compounds (e.g., substituted benzaldehydes) with amino-triazole derivatives under reflux in ethanol or DMSO, using glacial acetic acid as a catalyst .
- Step 2 : Purify via recrystallization (water-ethanol mixtures) or column chromatography to isolate the product. Monitor reaction progress with TLC .
- Step 3 : Confirm purity via melting point analysis, HPLC, or NMR spectroscopy .
Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?
- Methodology :
- NMR : Use H and C NMR to identify proton environments and carbon frameworks. Compare with literature spectra for benzimidazole derivatives .
- Mass Spectrometry : High-resolution MS (e.g., UHPLC-QqTOF-MS) for molecular formula validation .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen bonding patterns .
Q. What safety precautions are critical when handling this compound and its intermediates?
- Methodology :
- Hazard Identification : Review Safety Data Sheets (SDS) for analogs (e.g., highly toxic dithiolan derivatives) to infer risks .
- Mitigation : Use fume hoods, PPE (gloves, goggles), and inert atmospheres during synthesis to avoid exposure to volatile byproducts .
Q. How can solubility challenges be addressed during purification?
- Methodology :
- Solvent Screening : Test polar (ethanol, DMSO) and non-polar (diethyl ether) solvents for recrystallization. Use mixed solvents (e.g., ethanol-water) for optimal yield .
- Chromatography : Employ gradient elution in silica gel chromatography for polar intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodology :
- Parameter Variation : Systematically adjust temperature (e.g., reflux vs. room temperature), solvent (DMF for high-boiling reactions), and catalyst (e.g., NaSO) .
- Kinetic Studies : Use in-situ FTIR or HPLC to monitor intermediate formation and identify rate-limiting steps .
Q. What advanced analytical strategies enhance detection sensitivity for trace impurities in this compound?
- Methodology :
- Derivatization : Use electrophilic probes like 4-methyl-1,2-benzoquinone to trap nucleophilic impurities, followed by UHPLC-QqTOF-MS analysis .
- High-Resolution MS/MS : Fragment ions enable structural elucidation of low-abundance contaminants .
Q. How should researchers resolve contradictions in reported biological activity data for benzimidazole derivatives?
- Methodology :
- Assay Standardization : Replicate studies under controlled conditions (pH, temperature) to isolate variables .
- Meta-Analysis : Cross-reference data across databases (e.g., PubChem, Reaxys) to identify outliers or methodological biases .
Q. Can computational modeling predict the reactivity of this compound in novel reactions?
- Methodology :
- DFT Calculations : Model transition states and electron density maps to predict regioselectivity in substitution reactions .
- Database Mining : Use tools like PISTACHIO or REAXYS to identify analogous reactions and infer mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
